

Unraveling the CREB Phosphorylation Pathway: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DS01080522

Cat. No.: B15142608

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Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes essential for neuronal plasticity, metabolism, and cell survival. Its activity is exquisitely regulated by phosphorylation, primarily at the serine 133 residue, which acts as a convergence point for several key intracellular signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways that converge on CREB phosphorylation: the Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase (CaMK), and Mitogen-Activated Protein Kinase (MAPK) pathways. We present detailed experimental protocols for assessing CREB phosphorylation and activation, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding of this critical cellular mechanism. While the compound **DS01080522** was a topic of initial interest, a thorough review of scientific literature and databases did not yield public information on this specific molecule. Therefore, this guide is structured to empower researchers to investigate the effects of any compound of interest on the CREB phosphorylation pathway.

Introduction to CREB and Its Significance

The cAMP response element-binding protein (CREB) is a 43 kDa member of the basic leucine zipper (bZIP) family of transcription factors.^[1] In its inactive state, CREB has a low affinity for its target DNA sequence, the cAMP response element (CRE), found in the promoter region of

numerous genes.[2] Upon cellular stimulation, CREB is phosphorylated, leading to a conformational change that enhances its DNA binding and allows for the recruitment of transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300.[3] This complex then initiates the transcription of target genes.

The array of genes regulated by CREB is vast and includes those involved in:

- Neurobiology: Learning, memory, and synaptic plasticity (e.g., c-fos, BDNF).[4]
- Metabolism: Gluconeogenesis and insulin signaling.
- Cell Survival and Proliferation: Regulation of apoptosis and cell cycle progression.[2]
- Circadian Rhythms: Control of the molecular clock (e.g., PER1, PER2).[4]

Given its central role in these fundamental processes, dysregulation of the CREB signaling pathway is implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][4] This makes the CREB pathway a highly attractive target for therapeutic intervention.

Core Signaling Pathways Converging on CREB Phosphorylation

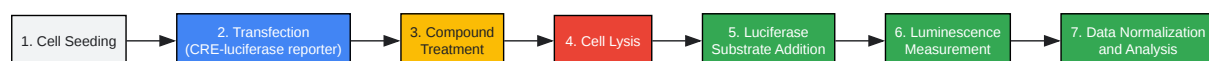
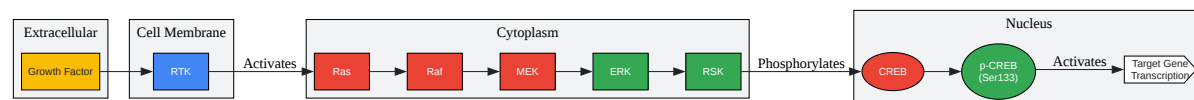
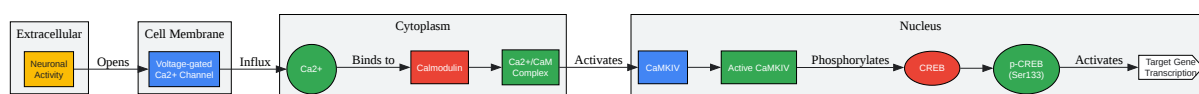
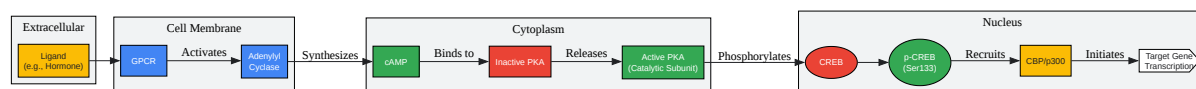
Multiple signaling cascades converge on the phosphorylation of CREB at Serine 133, providing a mechanism for integrating diverse extracellular signals into a coordinated transcriptional response. The three primary pathways are detailed below.

The Protein Kinase A (PKA) Pathway

The canonical pathway for CREB activation is initiated by signals that increase intracellular cyclic adenosine monophosphate (cAMP).

- Activation: Ligands such as hormones and neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase, which in turn synthesizes cAMP from ATP.
- PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.

- CREB Phosphorylation: The freed catalytic subunits of PKA translocate to the nucleus and directly phosphorylate CREB at Ser-133.[3][5]



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